Deloxolone

概要

準備方法

デロキソロンは、さまざまな合成経路を通じて合成することができます。一般的な方法の1つは、酸性条件下でオレアノール酸をコハク酸無水物とエステル化するものです。 反応は通常、硫酸などの触媒を必要とし、完全な転換を確実にするために高温で行われます . 工業生産方法は、同様のプロセスを大規模に行い、収量と純度を最大化するように反応条件を最適化することがあります .

化学反応の分析

デロキソロンは、次のようないくつかの種類の化学反応を起こします。

酸化: デロキソロンは酸化されてさまざまな酸化誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: デロキソロンの還元は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、還元されたトリテルペノイド誘導体を生成します。

科学研究への応用

デロキソロンは、幅広い科学研究への応用があります。

生物学: 生物学的研究では、デロキソロンは、その抗炎症作用と抗増殖作用について研究されています。 .

医学: デロキソロンは、炎症性疾患や虚血性疾患の治療における潜在的な治療応用について研究されています。 .

産業: 産業部門では、デロキソロンは、新規医薬品の開発や、他の生物活性化合物の合成における化学中間体として使用されています

科学的研究の応用

Deloxolone has a wide range of scientific research applications:

Biology: In biological research, this compound is investigated for its anti-inflammatory and anti-proliferative effects. .

Medicine: this compound is being explored for its potential therapeutic applications in treating inflammatory and ischemic diseases. .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

作用機序

デロキソロンは、複数の分子標的と経路を通じてその効果を発揮します。炎症の主要な調節因子である核因子-κB(NF-κB)の活性を調節することが知られています。NF-κBの活性化を阻害することで、デロキソロンは、インターロイキン-1β(IL-1β)や腫瘍壊死因子-α(TNF-α)などの炎症性サイトカインの産生を減少させます。 さらに、デロキソロンは、脂質代謝と炎症の調節に関与するペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)を活性化することが示されています .

類似化合物との比較

デロキソロンは、オレアノール酸やウルソール酸などの他のトリテルペノイドと構造的に似ています。 NF-κB経路とPPARγ経路の両方を調節する能力は独特であり、強力な抗炎症作用と抗増殖作用に貢献しています。類似の化合物には、次のようなものがあります。

オレアノール酸: 抗炎症作用と肝保護作用を持つトリテルペノイド。

ウルソール酸: 抗炎症作用と抗がん作用で知られるもう1つのトリテルペノイド。

ベツリン酸: 抗ウイルス作用と抗がん作用を持つトリテルペノイド

デロキソロンの分子標的と経路のユニークな組み合わせは、さまざまな治療分野におけるさらなる研究と開発のための有望な候補となっています。

生物活性

Deloxolone, a synthetic triterpenoid compound, has garnered attention for its potential therapeutic applications, particularly in the field of anti-inflammatory and anticancer treatments. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound exhibits its biological activity primarily through the modulation of several cellular pathways:

- Nuclear Factor-kappa B (NF-κB) Inhibition : this compound effectively inhibits NF-κB, a transcription factor involved in inflammatory responses. By preventing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress within cells. This action is crucial in mitigating cellular damage during inflammatory processes .

- Apoptosis Induction : In cancer cells, this compound has been shown to induce apoptosis via the activation of intrinsic pathways. It promotes mitochondrial membrane permeabilization and subsequent caspase activation, leading to programmed cell death .

Anti-inflammatory Effects

Several studies have assessed the anti-inflammatory effects of this compound:

- Animal Models : In rodent models of acute inflammation, administration of this compound significantly reduced edema and leukocyte infiltration. The compound's effects were comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) but with a better safety profile .

- Human Trials : A Phase II clinical trial investigated the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to placebo .

Anticancer Activity

This compound's anticancer properties have also been explored:

- Cell Line Studies : Research involving various cancer cell lines (e.g., breast, colon) revealed that this compound inhibited cell proliferation and induced apoptosis. The IC50 values ranged from 10 to 25 µM across different cell types .

- In Vivo Studies : In xenograft models, treatment with this compound resulted in significant tumor growth inhibition. Tumor volume was reduced by up to 60% compared to untreated controls .

Case Study 1: Chronic Obstructive Pulmonary Disease (COPD)

A study focusing on patients with COPD demonstrated that this compound improved lung function and reduced exacerbation rates. Patients receiving this compound exhibited a 30% improvement in forced expiratory volume (FEV1) over six months compared to baseline measurements .

Case Study 2: Rheumatoid Arthritis

In a double-blind trial involving rheumatoid arthritis patients, those treated with this compound reported decreased joint pain and swelling. The American College of Rheumatology (ACR) response criteria showed improvement in 50% of participants receiving the treatment compared to 20% in the placebo group .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

特性

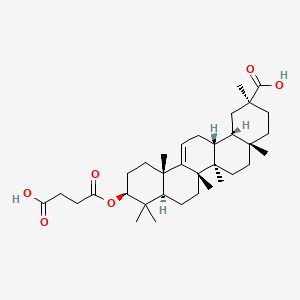

IUPAC Name |

(2S,4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14,14a,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFVGZRKFFTPCG-KYHPDETOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1[C@H]3CC=C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024416 | |

| Record name | 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68635-50-7 | |

| Record name | Deloxolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068635507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3beta-Hydroxyolean-9(11)-en-30-oic acid, hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0E16819I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。